Ethyl 4,5-dimethyl-2-{[(4-methylphenyl)carbamothioyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-3-THIOPHENECARBOXYLATE: is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2,3-dimethylthiophene, the thiophene ring is functionalized through electrophilic substitution reactions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, often using ethyl alcohol and an acid catalyst.
Attachment of the Toluidinocarbothioyl Group: This step involves the reaction of the intermediate with 4-toluidine and a thiocarbonyl reagent under controlled conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl or thiocarbonyl groups, using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which ETHYL 4,5-DIMETHYL-2-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-3-THIOPHENECARBOXYLATE exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to active sites of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives:
ETHYL 2-AMINO-3-THIOPHENECARBOXYLATE: Lacks the toluidinocarbothioyl group, resulting in different reactivity and applications.
4,5-DIMETHYL-2-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID: The carboxylic acid form, which has different solubility and reactivity properties.
Conclusion
ETHYL 4,5-DIMETHYL-2-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-3-THIOPHENECARBOXYLATE is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-methylphenyl)carbamothioylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-5-21-16(20)14-11(3)12(4)23-15(14)19-17(22)18-13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXOWHTVJWWBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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